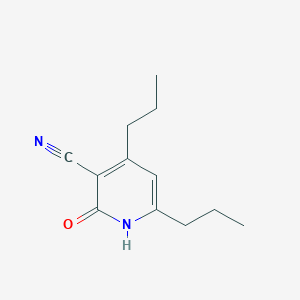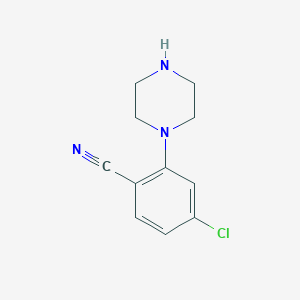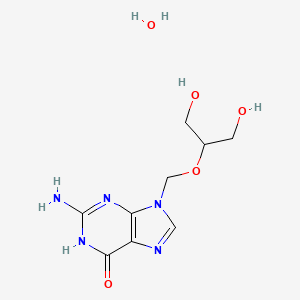
Ganciclovir (hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ganciclovir hydrate is a nucleoside analogue with potent antiviral properties, particularly against the Herpesvirus family, including cytomegalovirus. It is structurally similar to acyclovir but exhibits enhanced efficacy against cytomegalovirus. Ganciclovir hydrate is commonly used to treat complications arising from AIDS-associated cytomegalovirus infections and herpetic keratitis of the eye .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganciclovir hydrate can be synthesized by dissolving ganciclovir in an aqueous solution of sodium hydroxide, followed by pH adjustment. The solution is then stirred while adding a low-carbon chain alcohol or ketone, and the mixture is left to stand. The resulting precipitate is filtered, washed, and vacuum-dried at 40-80°C to obtain ganciclovir sodium hydrate .
Industrial Production Methods: The industrial production of ganciclovir hydrate involves similar steps but on a larger scale. The process ensures high purity and water solubility, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Ganciclovir hydrate undergoes various chemical reactions, including:
Oxidation: Ganciclovir can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the ganciclovir molecule.
Substitution: Substitution reactions can occur at the purine ring, leading to the formation of various analogues.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various ganciclovir derivatives with modified antiviral properties .
Scientific Research Applications
Ganciclovir hydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogues and their interactions.
Biology: Investigated for its effects on viral replication and cellular processes.
Medicine: Widely used in the treatment of cytomegalovirus infections, particularly in immunocompromised patients.
Industry: Employed in the development of antiviral drugs and formulations.
Mechanism of Action
Ganciclovir hydrate exerts its antiviral effects by inhibiting viral DNA replication. The compound is phosphorylated by viral thymidine kinase to form ganciclovir triphosphate, which selectively inhibits viral DNA polymerase. This inhibition prevents the elongation of viral DNA, thereby halting viral replication .
Comparison with Similar Compounds
Acyclovir: Structurally similar but less effective against cytomegalovirus.
Valganciclovir: A prodrug of ganciclovir with improved oral bioavailability.
Famciclovir: Another nucleoside analogue with antiviral properties.
Uniqueness: Ganciclovir hydrate is unique due to its enhanced efficacy against cytomegalovirus and its ability to inhibit viral DNA polymerase selectively. Its structural similarity to acyclovir allows it to be used in similar therapeutic contexts but with greater potency against certain viruses .
Properties
Molecular Formula |
C9H15N5O5 |
|---|---|
Molecular Weight |
273.25 g/mol |
IUPAC Name |
2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-1H-purin-6-one;hydrate |
InChI |
InChI=1S/C9H13N5O4.H2O/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17);1H2 |
InChI Key |
KLXHZXWXXKSKRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


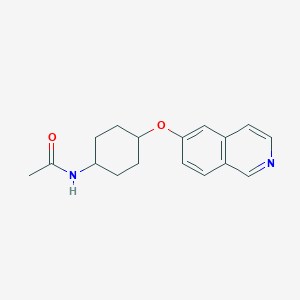

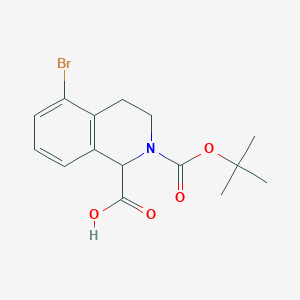

![5-Methylaminomethylthieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B8699475.png)
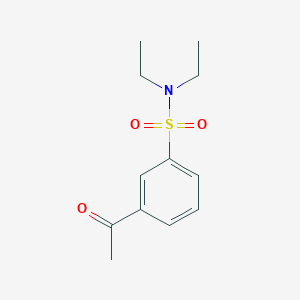

![N-[2-amino-4-chloro-6-[[4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-5-yl]formamide](/img/structure/B8699487.png)
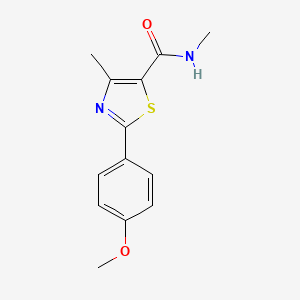
![8-Azaspiro[4.5]decane-8-sulfonyl chloride](/img/structure/B8699506.png)
